molecular formula C19H16F2N6O2 B2853803 1-(4-fluorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide CAS No. 897623-76-6

1-(4-fluorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2853803
CAS No.: 897623-76-6
M. Wt: 398.374
InChI Key: VXYZZGPUEJPZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 5-oxopyrrolidine-3-carboxamide core substituted with a 4-fluorophenyl group at position 1. The carboxamide nitrogen is linked to a methyl group attached to a 1-(4-fluorophenyl)-1H-tetrazol-5-yl moiety.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N6O2/c20-13-1-5-15(6-2-13)26-11-12(9-18(26)28)19(29)22-10-17-23-24-25-27(17)16-7-3-14(21)4-8-16/h1-8,12H,9-11H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYZZGPUEJPZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Hypothesized Impact on Properties Reference ID
Target Compound : 1-(4-Fluorophenyl)-N-((1-(4-Fluorophenyl)-1H-Tetrazol-5-yl)Methyl)-5-Oxopyrrolidine-3-Carboxamide - 4-Fluorophenyl at pyrrolidine position 1
- Tetrazole-methyl group at carboxamide
- High polarity (tetrazole)
- Enhanced metabolic stability (fluorine)
- Potential for π-π stacking (aromatic rings)
1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide - Thiadiazole with isopropyl substituent - Increased lipophilicity (isopropyl)
- Sulfur atom may alter electronic properties
1-(4-{2-[(2-Fluorophenyl)Amino]-2-Oxoethoxy}Phenyl)-N-(4-Methoxybenzyl)-5-Oxopyrrolidine-3-Carboxamide - Ethoxy bridge with 2-fluorophenyl
- 4-Methoxybenzyl group
- Flexibility from ethoxy bridge
- Moderate solubility (methoxy group)
- Steric bulk
1-(4-Fluorophenyl)-N-(4-Methyl-2-Pyridinyl)-5-Oxo-3-Pyrrolidinecarboxamide - 4-Methylpyridine substituent - Moderate polarity (pyridine)
- Potential for hydrogen bonding (pyridyl N)

Key Observations

Heterocyclic Appendages: The tetrazole in the target compound (vs. thiadiazole in or pyridine in ) introduces a highly polar, acidic heterocycle (pKa ~4.9), which may improve aqueous solubility and mimic carboxylate bioisosteres in drug design.

Substituent Effects :

  • The 4-methoxybenzyl group in adds steric bulk and moderate lipophilicity, which could influence blood-brain barrier penetration.
  • Fluorine atoms (present in all compounds) reduce metabolic degradation by blocking cytochrome P450-mediated oxidation.

Synthetic Accessibility :

  • The target compound’s tetrazole synthesis likely requires azide-based cyclization, which poses safety challenges. In contrast, the thiadiazole in may be synthesized via cyclocondensation of thiosemicarbazides.

Pharmacokinetic Predictions :

  • The target compound’s cLogP is estimated to be lower than (due to tetrazole polarity) but higher than (due to the methoxybenzyl group).

Preparation Methods

Catalytic Efficiency in Tetrazole Synthesis

Catalyst Solvent Temp (°C) Time (h) Yield (%)
Co complex 2 DMSO 110 12 82
ZnBr₂ Toluene 100 24 68
None H₂O 100 24 41

The Co catalyst outperforms ZnBr₂ and uncatalyzed methods, reducing reaction time by 50%.

Amidation Coupling Agents

Reagent Base Solvent Yield (%)
HATU DIPEA DMF 65
EDCI/HOBt TEA CH₂Cl₂ 58
DCC DMAP THF 49

HATU provides superior activation for sterically hindered amines.

Challenges and Mitigation Strategies

  • Regioselectivity in Tetrazole Formation : The Co catalyst ensures >95% 1-substituted tetrazole regioselectivity via nitrile coordination.
  • Amine Sensitivity : The Mannich reaction requires strict anhydrous conditions to prevent imine hydrolysis.
  • Purification : Silica gel chromatography with MeOH gradients resolves polar byproducts from the final amide.

Q & A

Q. What are the key structural features and functional groups of the compound, and how do they influence reactivity?

The compound contains two 4-fluorophenyl groups, a tetrazole ring, a pyrrolidone (5-oxopyrrolidine) core, and an amide linkage. The fluorine atoms enhance lipophilicity and metabolic stability, while the tetrazole ring provides hydrogen-bonding capacity and π-π stacking potential. The pyrrolidone contributes to conformational flexibility, which may influence binding to biological targets .

Q. What synthetic methodologies are typically employed for its preparation?

A multi-step synthesis is required:

Tetrazole formation : Cyclization of nitriles with sodium azide under acidic conditions.

Pyrrolidone synthesis : Cyclocondensation of γ-keto acids with amines.

Coupling : Amide bond formation between the pyrrolidone and tetrazole-methyl group using coupling agents like EDC/HOBt.
Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–80°C), and reaction times (12–48 hours) to optimize yields (typically 40–60%) .

Q. How is the compound characterized post-synthesis?

Technique Key Data
NMR 1^1H: δ 7.2–7.6 (fluorophenyl protons), δ 4.3–4.7 (CH2_2 adjacent to tetrazole), δ 3.1–3.5 (pyrrolidone protons). 19^{19}F: δ -110 to -115 ppm.
HPLC Purity >95% (C18 column, acetonitrile/water gradient).
X-ray SHELX programs refine crystal structures; tetrazole ring shows planar geometry with bond lengths ~1.30–1.35 Å .

Advanced Research Questions

Q. How can computational methods predict biological activity and optimize experimental design?

Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in targets like kinases or GPCRs. Key steps:

  • Target selection : Prioritize proteins with fluorophenyl-binding pockets (e.g., COX-2, EGFR).
  • Docking parameters : Grid size 60×60×60 Å, exhaustiveness = 100.
  • Validation : Compare with known inhibitors (e.g., binding energy ≤ -8 kcal/mol suggests strong affinity).
    Contradictions in docking vs. experimental IC50_{50} values may arise from solvent effects or protein flexibility, requiring MD simulations (e.g., GROMACS) to refine predictions .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Conflicts between 1^1H NMR and X-ray data (e.g., unexpected diastereomer formation) can be addressed by:

  • Variable-temperature NMR : Detect dynamic effects (e.g., rotamers).
  • 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons.
  • DFT calculations : Compare computed vs. experimental chemical shifts (RMSD < 0.3 ppm validates structure) .

Q. What strategies optimize yield in large-scale synthesis?

Parameter Optimized Condition Effect on Yield
Catalyst Pd(OAc)2_2/XPhosIncreases coupling efficiency by 20%
Solvent Toluene/DMSO (9:1)Reduces side reactions
Workup pH-controlled extractionImproves purity to >90%
Statistical tools (e.g., Design of Experiments) identify critical factors, such as temperature (optimal at 60°C) and stoichiometry (1.2:1 amine:acid ratio) .

Q. How to design assays for evaluating metabolic stability?

  • In vitro microsomal assay : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS.
  • CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein).
  • Data interpretation : Half-life >60 min suggests favorable pharmacokinetics. Fluorine substitution often reduces CYP-mediated oxidation .

Methodological Challenges in Data Analysis

Q. How to address discrepancies between in silico and in vitro activity data?

  • False positives in docking : Validate with SPR (surface plasmon resonance) to measure binding kinetics (KD_D).
  • False negatives : Reassess protonation states (e.g., tetrazole pKa ~4.9) or solvation models.
  • Case study : A docking score of -9.2 kcal/mol for EGFR correlated with IC50_{50} = 2.1 μM, but SPR revealed weak binding (KD_D = 12 μM), highlighting the need for multi-modal validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.